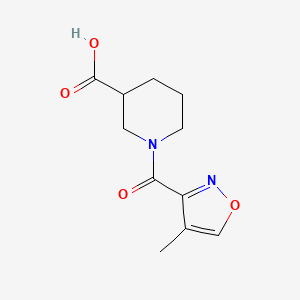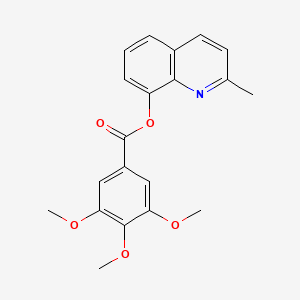
(2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is an organic compound that combines the structural features of quinoline and benzoate derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the trimethoxybenzoate group adds unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-methylquinolin-8-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The biological activity of (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Quinoline: A basic structure with similar biological activity.
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate group but lacks the quinoline moiety.
Methylquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness: (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is unique due to the combination of
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-8-9-13-6-5-7-15(18(13)21-12)26-20(22)14-10-16(23-2)19(25-4)17(11-14)24-3/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXRLFTYMWIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
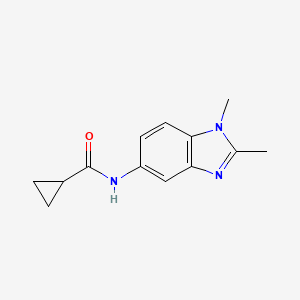
![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)
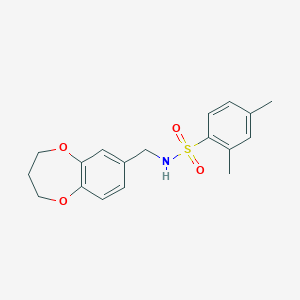
![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6639127.png)
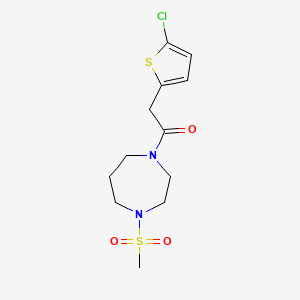
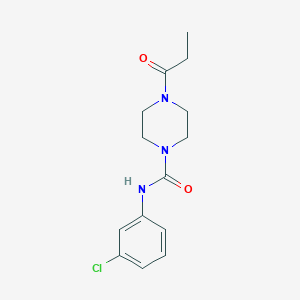
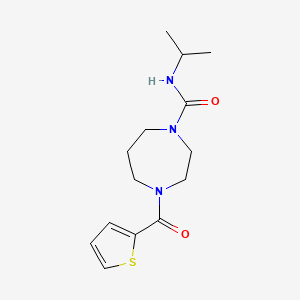
![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6639157.png)
